5-(2-Chlorophenyl)thiazol-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(2-chlorophenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2S/c10-7-4-2-1-3-6(7)8-5-12-9(11)13-8/h1-5H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWICXAJWFSOBKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=C(S2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10501275 | |
| Record name | 5-(2-Chlorophenyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10501275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73040-63-8 | |
| Record name | 5-(2-Chlorophenyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10501275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies for 5 2 Chlorophenyl Thiazol 2 Amine and Its Analogs
Classical Synthetic Methodologies for 2-Aminothiazoles
The cornerstone of 2-aminothiazole (B372263) synthesis has historically been the Hantzsch thiazole (B1198619) synthesis and related methods that utilize readily available starting materials.
Hantzsch Thiazole Synthesis and its Variants
First described by Arthur Hantzsch in 1887, the Hantzsch thiazole synthesis is a robust and widely employed method for the preparation of thiazole rings. synarchive.com The classical approach involves the condensation reaction between an α-haloketone and a thioamide. synarchive.comwikipedia.org In the context of synthesizing 2-aminothiazoles, thiourea (B124793) is used as the thioamide component. researchgate.net
The reaction mechanism initiates with a nucleophilic attack by the sulfur atom of thiourea on the α-carbon of the haloketone, forming an isothiouronium salt intermediate. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. Subsequent dehydration leads to the formation of the aromatic 2-aminothiazole ring. chemhelpasap.comyoutube.com The reaction is typically high-yielding and straightforward to perform. chemhelpasap.com
Table 1: Overview of Hantzsch Thiazole Synthesis
| Reactants | Product | Key Features |
| α-Haloketone and Thiourea | 2-Aminothiazole | High yields, simple procedure, reliable. researchgate.netchemhelpasap.com |
Variants of the Hantzsch synthesis have been developed to improve efficiency and substrate scope. These modifications often focus on the conditions of the reaction, such as performing the synthesis under acidic conditions, which can influence the regioselectivity of the cyclization. rsc.org For instance, the Holzapfel-Meyers-Nicolaou modification allows for the synthesis of optically active thiazoles derived from amino acids like valine and threonine with minimal loss of stereochemical integrity. researchgate.net
Approaches via Halogenated Acetophenones and Thiourea
A common and direct application of the Hantzsch synthesis for producing compounds like 5-(2-Chlorophenyl)thiazol-2-amine involves the use of a substituted α-haloacetophenone. Specifically, the synthesis would utilize an α-halo-2'-chloroacetophenone and thiourea. The halogen at the α-position is typically bromine or chlorine.
The general procedure involves reacting the α-halo-2'-chloroacetophenone with thiourea in a suitable solvent, often ethanol (B145695) or methanol. chemhelpasap.comderpharmachemica.com The mixture is typically heated to facilitate the reaction. chemhelpasap.com The resulting 2-aminothiazole product often precipitates from the reaction mixture and can be isolated by filtration. chemhelpasap.com
Several studies have focused on optimizing this reaction. For example, the use of microwave irradiation has been shown to significantly reduce reaction times while maintaining good to excellent yields. organic-chemistry.org Solvent-free conditions have also been explored as a greener alternative, where the reactants are mixed and heated without a solvent, leading to the formation of the product in high yield. organic-chemistry.org
The synthesis of various 2-aminothiazole derivatives has been achieved by reacting different substituted acetophenones with thiourea and a halogenating agent like iodine, which generates the α-halo ketone in situ. researchgate.netresearchgate.net This one-pot approach avoids the isolation of the often lachrymatory α-haloketones. researchgate.net
Table 2: Examples of Reagents and Conditions for 2-Aminothiazole Synthesis
| α-Halo Ketone/Precursor | Thiourea Derivative | Conditions | Product | Reference |
| 2-Bromoacetophenone | Thiourea | Methanol, heat | 2-Amino-4-phenylthiazole (B127512) | chemhelpasap.com |
| Acetyl compounds | Thiourea | Iodine (catalyst), solvent-free | 2-Aminothiazole derivatives | researchgate.net |
| 2-Bromo-(3-trifluoromethyl)phenylethanone | Substituted thioureas | Ethanol, reflux | 2-Amino-4-(3-trifluoromethylphenyl)thiazole derivatives | derpharmachemica.com |
Advanced and Green Synthetic Routes
In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods. This has led to the exploration of one-pot multicomponent reactions and catalyst-mediated syntheses for the preparation of 2-aminothiazoles.
One-Pot Multicomponent Reactions
One-pot multicomponent reactions (MCRs) are highly efficient processes where multiple starting materials react in a single reaction vessel to form a complex product, minimizing waste and simplifying purification procedures. Several MCRs have been developed for the synthesis of 2-aminothiazoles.
A notable example is the three-component reaction of an active methylene (B1212753) ketone, thiourea, and an oxidizing agent. This approach generates the α-haloketone in situ, which then reacts with thiourea according to the Hantzsch mechanism. nih.gov Various oxidizing systems have been employed, including I₂/DMSO and electrochemical methods. researchgate.netnih.gov
Another innovative one-pot method involves the reaction of ketones, thiourea, and trichloroisocyanuric acid (TCCA) in the presence of a magnetic nanocatalyst. rsc.org This method is considered a green approach due to the use of a recyclable catalyst and a safer halogen source compared to molecular iodine. rsc.org
Catalyst-Mediated Syntheses
The use of catalysts can significantly enhance the rate and selectivity of thiazole synthesis. Both homogeneous and heterogeneous catalysts have been employed. For instance, silica-supported tungstosilisic acid has been used as a reusable catalyst for the one-pot synthesis of Hantzsch thiazole derivatives under conventional heating or ultrasonic irradiation. mdpi.com
Electrochemical synthesis represents a green and efficient catalyst-free approach. The reaction of active methylene ketones with thioureas can be mediated by NH₄I in an undivided cell, where the in situ generated α-iodoketone is the key reactive intermediate. nih.gov This method avoids the use of potentially toxic catalysts and reagents.
Visible-light-induced reactions have also emerged as a mild and green strategy for synthesizing 2-aminothiazoles from active methylene ketone derivatives and thioureas at room temperature. organic-chemistry.org
Functionalization and Derivatization Strategies of the Thiazole Ring
The 2-aminothiazole scaffold serves as a versatile platform for further functionalization to generate a library of derivatives with potentially enhanced biological activities. The primary points of diversification are the amino group at the C2 position, and the C4 and C5 positions of the thiazole ring.
The amino group at the C2 position can be readily acylated, alkylated, or used to form Schiff bases. For example, reaction with various acid chlorides or acyl chlorides can introduce a wide range of substituents. nih.gov Diazotization of the 2-amino group followed by coupling reactions can also be used to introduce azo dyes. nih.gov
Substitution at the C4 and C5 positions is often dictated by the choice of the initial α-haloketone. However, post-synthetic modifications are also possible. For instance, Suzuki coupling reactions can be employed to introduce aryl or heteroaryl groups at a halogenated position on the thiazole ring. nih.gov The synthesis of the anticancer drug Dasatinib showcases the strategic functionalization of the 2-aminothiazole core, involving the formation of an amide bond at the C5 position and a subsequent N-arylation at the C2-amino group. semanticscholar.org
Modification at the Amino Group (N-2 position)
The amino group at the N-2 position of the thiazole ring is a versatile handle for chemical modification, allowing for the introduction of a wide array of substituents through acylation and alkylation reactions.
Acylation of the 2-amino group is a common strategy to produce amide derivatives. This is typically achieved by reacting this compound with various acylating agents such as acid chlorides or anhydrides. For instance, reaction with chloroacetyl chloride introduces a reactive chloroacetylamino group, which can be further functionalized. nih.gov The reaction of 2-aminothiazole derivatives with acid chlorides, often in the presence of a base like pyridine, is a well-established method for creating N-acylated products. nih.gov Another approach involves coupling carboxylic acids with the 2-aminothiazole core using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). nih.gov
Alkylation at the N-2 position introduces alkyl or arylalkyl groups. While direct N-alkylation can sometimes be challenging due to the potential for competing reactions, specific methods have been developed. For example, regioselective N-alkylation of similar 2-aminobenzothiazoles has been accomplished using benzylic alcohols as alkylating agents.
The following table summarizes representative modifications at the N-2 amino group of thiazole derivatives, illustrating the versatility of this position for creating diverse analogs.
| Reagent | Reaction Type | Resulting Moiety at N-2 | Reference |
| Chloroacetyl chloride | Acylation | Chloroacetylamino | nih.gov |
| Phenyl isocyanate | Addition | Phenylurea | nih.gov |
| Benzoyl isothiocyanate | Addition | Benzoylthiourea | nih.gov |
| Acetic anhydride | Acylation | Acetylamino | researchgate.net |
| Ethyl chloroacetate | Alkylation | Ethoxycarbonylmethylamino | researchgate.net |
Substitutions on the Phenyl Ring (e.g., ortho-chloro positioning)
The substitution pattern on the phenyl ring is crucial for the properties of the final compound. The synthesis of this compound itself, with the distinctive ortho-chloro substituent, is a key focus. The Hantzsch thiazole synthesis is a cornerstone method for constructing the thiazole ring with the desired phenyl substituent at the 5-position. derpharmachemica.comrsc.org This reaction typically involves the condensation of an α-haloketone with a thiourea. derpharmachemica.com
To obtain this compound, the synthesis would start with an appropriately substituted α-haloketone, namely 2-bromo-1-(2-chlorophenyl)ethanone. This intermediate is then reacted with thiourea. The reaction conditions can be varied, with some procedures employing microwave assistance to reduce reaction times and improve yields. nih.gov The general applicability of the Hantzsch synthesis allows for the preparation of a wide range of 5-arylthiazole-2-amines by simply changing the starting substituted phenacyl halide.
The table below outlines the general Hantzsch synthesis for producing 5-aryl-2-aminothiazoles.
| α-Haloketone | Thio-component | Product | Reaction Conditions | Reference |
| 2-Bromo-1-(2-chlorophenyl)ethanone | Thiourea | This compound | Not specified | N/A |
| Substituted 2-bromoacetophenones | Substituted thioureas | N-substituted 5-arylthiazol-2-amines | Microwave, Methanol, 90°C, 30 min | nih.gov |
| 2-Bromo-1-(3-trifluoromethylphenyl)ethanone | Substituted thioureas | 2-Amino-4-(3-trifluoromethylphenyl)thiazole derivatives | Ethanol, reflux | derpharmachemica.com |
Introduction of Bridging Moieties (e.g., amide, thiourea, selenourea)
Connecting the this compound core to other chemical entities via bridging moieties is a key strategy for developing more complex analogs. Amide, thiourea, and selenourea (B1239437) linkers are commonly employed for this purpose.
Amide Bridges: Amide-bridged derivatives can be synthesized by first functionalizing the 2-amino group with a molecule containing a carboxylic acid or a reactive derivative thereof. For example, reacting 2-amino-4-phenylthiazole derivatives with chloroacetyl chloride affords an intermediate that can then be reacted with various amines to form a diverse library of amide-linked compounds. nih.gov Coupling reactions using reagents like DIC/HOBt are also effective for forming amide bonds between a 2-aminothiazole and a carboxylic acid.
Thiourea Bridges: Thiourea derivatives are readily prepared by reacting the 2-amino group of the thiazole with an isothiocyanate. nih.gov This addition reaction is generally high-yielding and provides a straightforward method to introduce a thiourea linker. For example, reacting various 2-aminothiazoles with substituted phenyl isothiocyanates leads to the corresponding N-(thiazol-2-yl)thioureas. nih.gov
Selenourea Bridges: The synthesis of selenourea derivatives follows a similar logic, typically involving the reaction of an amine with an isoselenocyanate. While less common than thioureas, selenoureas are accessible synthetic targets. The general preparation involves the reaction of isoselenocyanates with amines. researchgate.net The Hantzsch condensation can also be adapted to use selenourea or its derivatives in place of thiourea to directly form 2-aminoselenazoles, which are selenium analogs of 2-aminothiazoles. nih.gov
The following table provides examples of the synthesis of bridged derivatives from a 2-aminothiazole core.
| Bridging Moiety | Synthetic Strategy | Key Reagents | Reference |
| Amide | Acylation followed by substitution | Chloroacetyl chloride, various amines | nih.gov |
| Amide | Peptide coupling | Carboxylic acid, DIC, HOBt | |
| Thiourea | Addition | Phenyl isothiocyanate | nih.gov |
| Selenourea | Hantzsch-type condensation | α-Haloketone, Selenourea | nih.gov |
Spectroscopic and Structural Elucidation Methodologies
Vibrational Spectroscopy Analysis (FT-IR, FT-Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is instrumental in identifying the functional groups within a molecule. For 5-(2-Chlorophenyl)thiazol-2-amine, these techniques would reveal characteristic vibrations of the amino group, the thiazole (B1198619) ring, and the substituted phenyl ring.
While specific experimental spectra for this compound are not widely reported in publicly available literature, the expected vibrational frequencies can be predicted based on known data for related 2-aminothiazole (B372263) structures. Key expected vibrational bands would include:
N-H Vibrations : The primary amine (-NH₂) group would typically show asymmetric and symmetric stretching vibrations in the region of 3300-3500 cm⁻¹. N-H bending vibrations (scissoring) are expected around 1600-1650 cm⁻¹.
Aromatic and Thiazole Ring Vibrations : C-H stretching vibrations from both the phenyl and thiazole rings would appear above 3000 cm⁻¹. C=C and C=N stretching vibrations within the rings are expected in the 1400-1600 cm⁻¹ region.
C-S and C-Cl Vibrations : The thiazole ring's C-S stretching vibrations are typically found in the 600-800 cm⁻¹ range. The C-Cl stretching vibration for the chlorophenyl group would be observed in the fingerprint region, generally between 700 and 800 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |
| Amino (-NH₂) | N-H Bend | 1600 - 1650 |
| Aromatic/Thiazole | C-H Stretch | >3000 |
| Aromatic/Thiazole | C=C / C=N Stretch | 1400 - 1600 |
| Thiazole Ring | C-S Stretch | 600 - 800 |
| Chlorophenyl | C-Cl Stretch | 700 - 800 |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for mapping the carbon-hydrogen framework of an organic molecule.
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. The spectrum would likely reveal:
A broad singlet for the two protons of the amino (-NH₂) group.
A singlet for the single proton on the thiazole ring (at position C4).
A set of multiplets in the aromatic region (typically 7.0-8.0 ppm) corresponding to the four protons on the 2-chlorophenyl ring. Due to their proximity and coupling, these would likely appear as complex, overlapping signals.
¹³C NMR: The carbon-13 NMR spectrum provides information on the number and electronic environment of the carbon atoms. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in the molecule. Although specific experimental data is not available, general chemical shift regions can be anticipated. The carbon attached to the amino group (C2) would be significantly downfield, while the other thiazole and aromatic carbons would resonate in the 110-150 ppm range. The chemical shifts are influenced by the electronegativity of adjacent atoms (N, S, Cl) and by resonance effects within the heterocyclic and aromatic systems.
| Spectrum | Proton/Carbon Environment | Expected Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|---|
| ¹H NMR | -NH₂ | Variable, broad | Singlet |
| ¹H NMR | Thiazole C4-H | ~7.0 - 7.5 | Singlet |
| ¹H NMR | Aromatic C-H | ~7.0 - 8.0 | Multiplets |
| ¹³C NMR | Thiazole C2 | ~165 - 170 | - |
| ¹³C NMR | Aromatic/Thiazole C4, C5 | ~110 - 150 | - |
Mass Spectrometry (MS, HRMS, LCMS)
Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound. For this compound (C₉H₇ClN₂S), the calculated molecular weight is 210.68 g/mol .
High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement. The computed exact mass of the compound is 210.0018471 Da. Experimental HRMS analysis would be expected to confirm this value, thereby validating the molecular formula.
A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak (M⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the spectrum would exhibit two main peaks for the molecular ion: one for the molecule containing ³⁵Cl (M⁺) and another, about one-third the intensity, for the molecule containing ³⁷Cl (M+2)⁺. This distinctive pattern is a clear indicator of the presence of a single chlorine atom in the structure.
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography provides the most definitive structural information by mapping the precise positions of atoms in the solid state. Although a crystal structure for this compound has not been reported in the searched literature, this technique would yield invaluable data.
If a suitable crystal were analyzed, the results would confirm the connectivity of the atoms and provide precise bond lengths, bond angles, and torsion angles. This would unambiguously differentiate it from other isomers, such as 4-(2-Chlorophenyl)thiazol-2-amine. Furthermore, the analysis would reveal details about the three-dimensional packing of the molecules in the crystal lattice. Intermolecular interactions, such as hydrogen bonds involving the amino group and the thiazole nitrogen, would be identified. In many related 2-aminothiazole structures, molecules are known to form hydrogen-bonded dimers in the solid state.
Elemental Analysis
Elemental analysis is a quantitative technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a compound. The experimental results are compared with the theoretically calculated values based on the molecular formula. For C₉H₇ClN₂S, a pure sample should yield experimental values that are in close agreement with the calculated percentages, typically within a ±0.4% margin. This analysis serves as a crucial check of the compound's purity and empirical formula.
| Element | Symbol | Atomic Mass | Count | Theoretical Mass % |
|---|---|---|---|---|
| Carbon | C | 12.011 | 9 | 51.30% |
| Hydrogen | H | 1.008 | 7 | 3.35% |
| Chlorine | Cl | 35.453 | 1 | 16.83% |
| Nitrogen | N | 14.007 | 2 | 13.30% |
| Sulfur | S | 32.06 | 1 | 15.22% |
| Total Molecular Weight | 210.68 g/mol |
Computational Chemistry Approaches in the Study of 5 2 Chlorophenyl Thiazol 2 Amine
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in studying the structural and electronic properties of heterocyclic compounds. nih.gov DFT methods, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a suitable basis set like 6-311G(d,p), are frequently used to optimize molecular geometries and predict various molecular properties. nih.govnih.gov For 5-(2-Chlorophenyl)thiazol-2-amine, these calculations begin by generating an input geometry, which is then optimized to find the lowest energy conformation, corresponding to a true minimum on the potential energy surface. This is confirmed when no imaginary frequencies are found in a subsequent vibrational frequency analysis. nih.gov
The electronic properties of a molecule are crucial for understanding its reactivity and interactions. Key aspects of this are the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).
HOMO-LUMO Analysis: The HOMO and LUMO are known as frontier molecular orbitals (FMOs). researchgate.net The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. mdpi.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. mdpi.com A smaller energy gap suggests higher chemical reactivity and lower kinetic stability. mdpi.com For thiazole (B1198619) derivatives, the HOMO-LUMO energy gap is a key indicator of intramolecular charge transfer capabilities. irjweb.com In the case of this compound, the electron density in the HOMO is typically distributed over the thiazole ring and the amino group, while the LUMO is often localized on the chlorophenyl ring system.
Table 1: Representative Frontier Molecular Orbital Energies
| Parameter | Energy (eV) | Significance |
|---|---|---|
| EHOMO | -5.53 | Related to ionization potential; region of electron donation. mdpi.com |
| ELUMO | -0.83 | Related to electron affinity; region of electron acceptance. mdpi.com |
| Energy Gap (ΔE) | 4.70 | Indicates chemical reactivity and stability. mdpi.comirjweb.com |
Note: Values are representative based on similar thiazole structures and may vary depending on the specific DFT method and basis set used. irjweb.com
Molecular Electrostatic Potential (MEP): The MEP map is a visual tool used to identify the electrophilic and nucleophilic sites of a molecule. mdpi.comirjweb.com It illustrates the charge distribution on the molecular surface. In an MEP map, regions of negative electrostatic potential (typically colored red) are susceptible to electrophilic attack and are associated with lone pairs of electrons, such as those on the nitrogen and sulfur atoms of the thiazole ring. Regions of positive electrostatic potential (colored blue) are prone to nucleophilic attack, often found around hydrogen atoms, particularly the amino group hydrogens. mdpi.comirjweb.com For this compound, the MEP would show negative potential around the thiazole nitrogen and the chlorine atom, and positive potential near the amino hydrogens.
Vibrational frequency analysis calculated using DFT methods can predict the infrared (IR) and Raman spectra of a molecule. nih.govnih.gov These theoretical spectra are invaluable for interpreting and assigning the vibrational modes observed in experimental data obtained from Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy. nih.gov
A good correlation between the calculated and experimental vibrational frequencies validates the accuracy of the computed molecular geometry. scispace.com Theoretical frequencies are often scaled by a factor to correct for anharmonicity and the approximations inherent in the computational method. nih.gov
For this compound, key vibrational modes include:
N-H stretching: The amino group (NH₂) typically shows symmetric and asymmetric stretching vibrations in the 3300-3500 cm⁻¹ range. nih.gov
C-H stretching: Aromatic C-H stretching vibrations from the chlorophenyl ring usually appear in the 3000-3100 cm⁻¹ region. nih.gov
C=N and C=C stretching: Vibrations from the thiazole and phenyl rings are expected in the 1400-1600 cm⁻¹ range. nih.gov
C-S stretching: The thiazole ring's C-S bond vibrations occur at lower frequencies.
C-Cl stretching: The vibration of the carbon-chlorine bond is also a characteristic feature.
Table 2: Selected Vibrational Frequencies and Their Assignments
| Vibrational Mode | Typical Experimental Range (cm⁻¹) | Theoretical Assignment |
|---|---|---|
| N-H Asymmetric/Symmetric Stretch | 3300 - 3500 | Stretching of the amino group bonds. nih.gov |
| Aromatic C-H Stretch | 3000 - 3100 | Stretching of C-H bonds on the phenyl ring. nih.gov |
| C=N/C=C Ring Stretch | 1400 - 1600 | Stretching vibrations within the thiazole and phenyl rings. nih.gov |
DFT calculations can also be used to determine various thermodynamic parameters of a molecule at a given temperature. nih.gov These parameters, including zero-point vibrational energy (ZPVE), thermal energy (E), specific heat capacity (Cv), and entropy (S), provide insights into the stability and behavior of the compound under different thermal conditions. nih.govresearchgate.net The ZPVE represents the energy of the molecule at 0 Kelvin, and its calculation is a standard output of frequency analyses. These thermodynamic functions are derived from the vibrational, translational, and rotational contributions calculated from the molecular structure and its vibrational frequencies. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov The fundamental principle of QSAR is that the variations in the biological activity of different compounds are dependent on the changes in their molecular properties. nih.gov For a series of thiazole derivatives, QSAR models can be developed to predict their potential efficacy as, for example, antimicrobial or anticancer agents, guiding the synthesis of new, more potent analogues. nih.gov
The first step in QSAR modeling is to characterize the molecular structure using numerical values known as molecular descriptors. nih.gov These descriptors quantify various aspects of a molecule's physicochemical properties. For this compound, hundreds of descriptors can be calculated, which are generally categorized as:
1D Descriptors: Molecular weight, count of specific atoms.
2D Descriptors: Topological indices, connectivity indices, and 2D polar surface area (TPSA).
3D Descriptors: Steric parameters (e.g., molecular volume) and electronic properties (e.g., dipole moment).
From a large pool of calculated descriptors, a smaller, relevant subset must be selected to build a robust QSAR model. This process, known as variable selection, aims to identify the descriptors that have the most significant correlation with the biological activity while avoiding overfitting and multicollinearity. nih.gov
Table 3: Examples of Molecular Descriptors for QSAR
| Descriptor Type | Example | Description |
|---|---|---|
| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. nih.gov |
| Topological | Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. nih.gov |
| Physicochemical | XLogP3 | A calculated logarithm of the octanol/water partition coefficient, indicating hydrophobicity. nih.gov |
| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. |
A QSAR model is only useful if it can accurately predict the activity of new, untested compounds. Therefore, rigorous validation is a critical step in the development process. nih.govnih.gov Validation ensures that the model is robust, stable, and not a result of a chance correlation. researchgate.net
Key validation techniques include:
Internal Validation: This method assesses the stability of the model using the training set data. The most common technique is leave-one-out (LOO) cross-validation, which generates a cross-validation coefficient (q²). A high q² value (typically > 0.5) indicates good internal predictive power. researchgate.net
External Validation: The model's true predictive power is tested on an external set of compounds (the test set) that were not used in the model's development. The predictive capability is measured by the predictive R² (R²_pred). nih.govnih.gov
Y-Randomization: The biological activity data is randomly shuffled multiple times, and a new QSAR model is built for each shuffled set. If the original model is robust, the randomized models should have very low correlation coefficients, confirming that the original model is not due to chance. nih.gov
Applicability Domain (AD): The AD defines the chemical space of the training set. A prediction for a new compound is considered reliable only if the compound falls within this domain. nih.gov
A successfully validated QSAR model for a series of compounds including this compound can then be used to screen virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding mode of a ligand (in this case, derivatives of 2-aminothiazole) to the active site of a target protein.
Ligand-Protein Binding Interactions and Mechanisms
Molecular docking studies on various 2-aminothiazole (B372263) derivatives have revealed common binding patterns. These compounds often engage in a variety of interactions with protein targets, including hydrogen bonds, hydrophobic interactions, and pi-pi stacking. For instance, studies on similar compounds, such as 2-aminothiazole derivatives with different substitution patterns, have shown that the thiazole ring and the substituted phenyl ring play crucial roles in binding. The nitrogen and sulfur atoms of the thiazole ring can act as hydrogen bond acceptors, while the phenyl ring often participates in hydrophobic and aromatic interactions within the binding pocket of the target protein.
While specific docking studies on this compound are not extensively reported in publicly available literature, research on analogous compounds provides valuable insights. For example, docking studies of 4-(4-chlorophenyl)thiazol-2-amines with enzymes like 5-lipoxygenase (5-LO) have been performed to elucidate their binding modes. These studies often show that the chlorophenyl group occupies a hydrophobic pocket, contributing significantly to the binding affinity.
Identification of Key Amino Acid Residues and Binding Pockets
The identification of key amino acid residues within the binding pocket that interact with a ligand is a critical outcome of molecular docking studies. For 2-aminothiazole derivatives, certain residues are consistently implicated in forming stable complexes. Although specific data for this compound is limited, related studies on similar molecules targeting various enzymes can offer a general understanding. For example, in the context of inhibiting enzymes like protein kinases, the amino group of the 2-aminothiazole core often forms crucial hydrogen bonds with backbone atoms of the hinge region of the kinase domain. The substituted phenyl ring, in this case, the 2-chlorophenyl group, would likely interact with hydrophobic residues in a nearby pocket.
A hypothetical representation of potential interactions based on studies of similar compounds is presented in the table below:
| Interaction Type | Potential Interacting Residues (Example) | Moiety of this compound Involved |
| Hydrogen Bond | Asp, Glu, Ser, Thr | 2-amino group, thiazole nitrogen |
| Hydrophobic | Leu, Ile, Val, Ala | 2-chlorophenyl ring, thiazole ring |
| Pi-Pi Stacking | Phe, Tyr, Trp, His | 2-chlorophenyl ring, thiazole ring |
| Halogen Bond | Backbone carbonyls, electron-rich residues | Chlorine atom on the phenyl ring |
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a deeper understanding of the dynamic behavior of a ligand-protein complex over time. These simulations can assess the stability of the docked pose and reveal conformational changes that may occur upon ligand binding.
Conformational Stability and Dynamics
Biological Activity and Pharmacological Profiling of 5 2 Chlorophenyl Thiazol 2 Amine Derivatives
Anticancer Activity
Derivatives of 5-(2-chlorophenyl)thiazol-2-amine have been the subject of extensive research to evaluate their potential as anticancer agents. These studies have revealed significant cytotoxic and antiproliferative effects against a variety of human cancer cell lines, as well as the ability to inhibit key molecular targets involved in cancer progression.
Cytotoxicity against Various Human Cancer Cell Lines
The cytotoxic potential of this compound derivatives has been demonstrated against a panel of human cancer cell lines. For instance, a novel series of 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN), a derivative of 5-methyl-5H-indolo[2,3-b]quinoline, has shown considerable cytotoxic activity. The IC50 values of BAPPN were determined to be 3.3 µg/mL for hepatocellular carcinoma (HepG2), 23 µg/mL for colon carcinoma (HCT-116), 3.1 µg/mL for breast cancer (MCF-7), and 9.96 µg/mL for lung cancer (A549) cell lines. rsc.org These findings highlight the broad-spectrum cytotoxic nature of such derivatives.
Furthermore, other related thiazole (B1198619) derivatives have exhibited potent activity. For example, some thiazole-based compounds have shown significant antiproliferative activity against four cancer cell lines with average GI50 values of 6, 7, and 8 μM, which are comparable to the reference drugs doxorubicin (B1662922) and sorafenib. nih.gov Thieno[2,3-d]pyrimidine derivatives containing an isoxazole (B147169) moiety have also been reported, with one compound in particular, 6-Methyl-4-{[3-(4-chlorophenyl)-isoxazol-5-yl-]-methoxy-}-thieno[2,3-d]-pyrimidine, displaying potent cytotoxicity against A549, HCT116, and MCF-7 cell lines with IC50 values of 2.79, 6.69, and 4.21 x 10⁻³ μM, respectively. nih.gov
The introduction of different substituents to the thiazole core has been shown to influence cytotoxic activity. For example, certain 5-arylazoaminothiazole analogues have displayed high cytotoxicity against HepG2, HEp-2, PC3, and MCF-7 cell lines. nih.gov The presence of a methoxy (B1213986) group as an electron-donating group appeared to enhance cytotoxicity compared to a nitro group, which is an electron-withdrawing group. nih.gov
Table 1: Cytotoxicity of selected this compound derivatives against various human cancer cell lines.
| Compound/Derivative | Cell Line | IC50/GI50 | Source |
|---|---|---|---|
| BAPPN | HepG2 | 3.3 µg/mL | rsc.org |
| BAPPN | HCT-116 | 23 µg/mL | rsc.org |
| BAPPN | MCF-7 | 3.1 µg/mL | rsc.org |
| BAPPN | A549 | 9.96 µg/mL | rsc.org |
| Thiazole-acetamide derivative 10a | 4 cancer cell lines (average) | 6 µM | nih.gov |
| Thiazole-acetamide derivative 10o | 4 cancer cell lines (average) | 7 µM | nih.gov |
| Thiazole-acetamide derivative 13d | 4 cancer cell lines (average) | 8 µM | nih.gov |
| 6-Methyl-4-{[3-(4-chlorophenyl)-isoxazol-5-yl-]-methoxy-}-thieno[2,3-d]-pyrimidine | A549 | 2.79 x 10⁻³ μM | nih.gov |
| 6-Methyl-4-{[3-(4-chlorophenyl)-isoxazol-5-yl-]-methoxy-}-thieno[2,3-d]-pyrimidine | HCT116 | 6.69 x 10⁻³ μM | nih.gov |
| 6-Methyl-4-{[3-(4-chlorophenyl)-isoxazol-5-yl-]-methoxy-}-thieno[2,3-d]-pyrimidine | MCF-7 | 4.21 x 10⁻³ μM | nih.gov |
Inhibition of Specific Enzymes or Signaling Pathways
The anticancer effects of this compound derivatives are often attributed to their ability to inhibit specific enzymes and signaling pathways crucial for cancer cell survival and proliferation.
PI3K/mTOR Inhibition: The phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that is frequently overactivated in many types of cancer, leading to enhanced cell growth and survival. nih.govnih.gov Dual inhibitors of PI3K and mTOR have garnered significant interest as they can block this pathway at two key nodes, potentially leading to improved efficacy and reduced drug resistance. nih.gov Several 2-aminothiazole (B372263) derivatives have been identified as potent PI3K/mTOR dual inhibitors. nih.govnih.gov For example, a series of thiazole derivatives were designed and evaluated as PI3K/mTOR dual inhibitors, with some compounds exhibiting excellent, broad-spectrum anticancer activity against a majority of the examined cell lines. nih.gov
Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are a family of metalloenzymes that play a role in various physiological processes, and certain isoforms, such as CA IX and XII, are overexpressed in tumors and are considered anticancer targets. nih.gov A closely related compound, 5-(2-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide, and its metal complexes have been shown to be powerful inhibitors of CA isozymes I, II, and IV. nih.gov This suggests that derivatives of this compound could also be designed to target these cancer-related CA isoforms.
Glutathione S-Transferase Omega 1 (GSTO1-1) Inhibition: Glutathione S-transferases (GSTs) are a family of enzymes involved in detoxification and have been implicated in drug resistance in cancer cells. GSTO1-1 is a specific isoform that has been identified as a potential therapeutic target. While direct inhibition of GSTO1-1 by this compound has not been reported, a potent inhibitor known as GSTO1-IN-1 has demonstrated the ability to inhibit GSTO1 enzyme activity with an IC50 value of 31 nM and reduce the viability of HCT116 colon cancer cells. medchemexpress.com This highlights the potential for developing thiazole-based inhibitors for this target.
Antiproliferative Effects
The antiproliferative activity of this compound derivatives is a key aspect of their anticancer potential. nih.gov These compounds have been shown to inhibit the growth of various cancer cell lines, often at micromolar concentrations. For example, a series of novel thiazole-2-acetamide derivatives demonstrated significant antiproliferative activity against four cancer cell lines, with average GI50 values that were comparable to the established anticancer drugs doxorubicin and sorafenib. nih.gov The antiproliferative effects of these derivatives are often linked to their ability to interfere with critical cellular processes such as cell cycle progression and the induction of apoptosis. nih.gov
Antimicrobial Activity
In addition to their anticancer properties, derivatives of this compound have demonstrated significant antimicrobial activity against a broad range of pathogenic bacteria and fungi.
Antibacterial Spectrum and Potency
Derivatives of 2-aminothiazole have been evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria.
Gram-positive Bacteria: Studies have shown that these compounds can be effective against Gram-positive bacteria such as Staphylococcus aureus, Micrococcus luteus, and Bacillus subtilis. For instance, some 2-amino-5-alkylidene-thiazol-4-ones exhibited modest to significant antibacterial activity against S. aureus and B. subtilis. nih.gov The antibacterial activity was found to be dependent on the substituents on the thiazol-4-one core. nih.gov Other research has also reported the synthesis of thiazole derivatives with substantial in vitro activity against various Gram-positive bacteria, including S. aureus. nih.gov
Gram-negative Bacteria: The activity of these derivatives against Gram-negative bacteria, including Pseudomonas aeruginosa, Escherichia coli, and Proteus mirabilis, has also been investigated. While some studies have reported a lack of activity against E. coli, others have found that certain 2-amino-5-alkylidene-thiazol-4-ones show significant activity against P. aeruginosa. nih.govsaspublishers.com The efficacy against Gram-negative bacteria appears to be more variable and highly dependent on the specific chemical structure of the derivative.
Table 2: Antibacterial activity of selected 2-aminothiazole derivatives.
| Derivative Class | Gram-positive Bacteria | Gram-negative Bacteria | Source |
|---|---|---|---|
| 2-Amino-5-alkylidene-thiazol-4-ones | Modest to significant activity against S. aureus and B. subtilis | Significant activity against P. aeruginosa; no activity against E. coli | nih.gov |
| Thiazole derivatives | Substantial activity against S. aureus | Activity against E. coli and P. vulgaris | nih.gov |
Antifungal Spectrum and Potency
The antifungal properties of this compound derivatives have been explored against several pathogenic fungi.
Candida Species: These compounds have shown promise in combating infections caused by Candida species, such as Candida albicans and Candida glabrata. For example, some 5-aminoimidazole-4-carbohydrazonamide derivatives demonstrated strong antifungal activity against C. albicans. scielo.br The mechanism of action is thought to involve the generation of reactive oxygen species. scielo.br Other studies have also reported the antifungal activity of thiazole derivatives against C. albicans. nih.gov
Aspergillus Species: The activity of these derivatives has also been evaluated against Aspergillus species, including Aspergillus flavus and Aspergillus niger. A synthetic amide, 2-chloro-N-phenylacetamide, which shares structural similarities, has shown antifungal activity against A. flavus with minimum inhibitory concentrations ranging from 16 to 256 μg/mL. nih.govscielo.br The likely mechanism of action involves binding to ergosterol (B1671047) on the fungal plasma membrane. nih.govscielo.br
Table 3: Antifungal activity of selected 2-aminothiazole and related derivatives.
| Derivative Class | Fungal Species | Activity/MIC | Source |
|---|---|---|---|
| 5-Aminoimidazole-4-carbohydrazonamide derivatives | Candida albicans | Strong antifungal activity | scielo.br |
| 2-Oxazolines | Candida species | Lower MIC values than fluconazole | nih.gov |
| 2-Chloro-N-phenylacetamide | Aspergillus flavus | MIC: 16-256 μg/mL | nih.govscielo.br |
Antitubercular Activity against Mycobacterium tuberculosis
The 2-aminothiazole core is a recognized pharmacophore with promising antibacterial activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. mdpi.comnih.gov Research into derivatives of this scaffold has revealed potent antitubercular agents with sub-micromolar minimum inhibitory concentrations (MICs). nih.gov Structure-activity relationship (SAR) studies have demonstrated that while the C-2 position of the thiazole ring can accommodate various lipophilic substitutions, the C-4 position and the thiazole core itself are sensitive to modifications. nih.gov
A series of 2-aminothiazoles were synthesized and evaluated, leading to the identification of N-(3-chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine as a highly potent analog with a MIC of 0.024 µM against M. tuberculosis H37Rv. nih.gov Further studies on related thiadiazole derivatives showed that compounds like 2-(4-aminophenyl)-5-(4-chlorophenyl)amino-1,3,4-thiadiazole exhibited significant inhibition of M. tuberculosis H37Rv. researchgate.net Another study on 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol and its derivatives also demonstrated promising anti-TB activity against both H37Rv and multi-drug-resistant (MDR) strains of M. tuberculosis. mdpi.com
| Compound | M. tuberculosis Strain | MIC (µM) | Reference |
|---|---|---|---|
| N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine | H37Rv | 0.024 | nih.gov |
| 2-(4-aminophenyl)-5-(4-chlorophenyl)amino-1,3,4-thiadiazole | H37Rv | >6.25 µg/mL (90% inhibition) | researchgate.net |
| 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | H37Rv | 5.5 µg/mL | mdpi.com |
| 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | MDR-TB | 11 µg/mL | mdpi.com |
Anti-inflammatory Activity
Derivatives of the 2-aminothiazole scaffold have demonstrated notable anti-inflammatory properties through various mechanisms.
5-Lipoxygenase (5-LOX) is a key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators. The inhibition of 5-LOX is a significant therapeutic strategy for managing inflammatory diseases. Certain 4-(4-chlorophenyl)thiazol-2-amine derivatives have been identified as potent 5-LOX inhibitors. frontiersin.org For instance, specific derivatives have shown nanomolar IC50 values in cell-free assays, indicating strong inhibitory potential against this enzyme. frontiersin.org
| Compound | Assay Type | IC50 (nM) | Reference |
|---|---|---|---|
| 4-(4-Chlorophenyl)thiazol-2-amine derivative 1 | Cell-free | Potent (nanomolar range) | frontiersin.org |
| 4-(4-Chlorophenyl)thiazol-2-amine derivative 2 | Cell-free | Potent (nanomolar range) | frontiersin.org |
Beyond 5-LOX, these compounds also modulate other key players in the inflammatory cascade. Studies have shown that some thiazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. frontiersin.org For example, certain 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives have been identified as potent inhibitors of both COX and LOX pathways. frontiersin.org Specifically, compounds 5d and 5e from one study proved to be effective anti-COX/LOX agents. frontiersin.org
Furthermore, research on related structures, such as indole-2-formamide benzimidazole[2,1-b]thiazole derivatives, has demonstrated the ability to inhibit the release of pro-inflammatory cytokines like nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) induced by lipopolysaccharide (LPS) in RAW264.7 cells. rsc.org One study on a thiophene (B33073) derivative, 2-(2-hydroxy phenylimino)-N-(2-chlorophenyl)-5-isopropyl-4-methylthiophene-3-carboxamide, showed anti-inflammatory effects comparable to the standard drug indomethacin (B1671933) in both acute and chronic inflammation models in rats. njppp.com
Antioxidant Activity
Thiazole derivatives have been investigated for their potential to counteract oxidative stress by scavenging free radicals.
The antioxidant capacity of these compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, as well as their ability to scavenge nitric oxide (NO) and hydrogen peroxide (H2O2). Thiazole derivatives have shown significant radical scavenging potential. For instance, some 2-thiouracil-5-sulfonamide derivatives incorporating a thiazole moiety displayed potent DPPH radical scavenging activity, with some compounds having IC50 values as low as 7.55 µg/mL. nih.gov These compounds also exhibited considerable H2O2 scavenging activity. nih.gov The presence of the thiazole ring, with its electron-donating capacity, is believed to contribute to this antioxidant effect. nih.gov
| Compound Series | Assay | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Thiazole 2-thiouracils (e.g., 9d) | DPPH Radical Scavenging | 7.55 ± 1.70 | nih.gov |
| Thiazole 2-thiouracils (e.g., 9d) | H2O2 Scavenging | 15.0 | nih.gov |
| 2-thiouracil thiosemicarbazones (e.g., 5c) | DPPH Radical Scavenging | 9.0 ± 1.10 | nih.gov |
Antiparasitic Activity
The therapeutic potential of this compound derivatives extends to the treatment of parasitic diseases. Research has shown that related thiazole compounds possess activity against various parasites, including those responsible for leishmaniasis, Chagas disease, and malaria.
A study on 4-(4-chlorophenyl)thiazole compounds revealed their in vitro efficacy against Leishmania amazonensis and Trypanosoma cruzi. scielo.br For the promastigote form of L. amazonensis, IC50 values ranged from 19.86 to 200 µM, while for the amastigote forms, the IC50 values were between 101 and over 200 µM. scielo.br The same study reported more potent activity against T. cruzi, with IC50 values for the trypomastigote form ranging from 1.67 to 100 µM and for the amastigote form from 1.96 to over 200 µM. scielo.br
In the context of malaria, a library of piperazine-tethered thiazole compounds was synthesized and screened for antiplasmodial activity. One of the hit compounds demonstrated an EC50 of 102 nM against the chloroquine-resistant Dd2 strain of Plasmodium falciparum. mdpi.com
| Compound Series/Derivative | Parasite | Form | IC50/EC50 (µM) | Reference |
|---|---|---|---|---|
| 4-(4-chlorophenyl)thiazole derivatives | Leishmania amazonensis | Promastigote | 19.86 - 200 | scielo.br |
| 4-(4-chlorophenyl)thiazole derivatives | Leishmania amazonensis | Amastigote | 101 - >200 | scielo.br |
| 4-(4-chlorophenyl)thiazole derivatives | Trypanosoma cruzi | Trypomastigote | 1.67 - 100 | scielo.br |
| 4-(4-chlorophenyl)thiazole derivatives | Trypanosoma cruzi | Amastigote | 1.96 - >200 | scielo.br |
| Piperazine-tethered thiazole (Hit compound 2291-61) | Plasmodium falciparum (Dd2 strain) | - | 0.102 | mdpi.com |
Activity against Leishmania amazonensis and Trypanosoma cruzi (Leishmanicidal)
Research into the antiparasitic properties of thiazole derivatives has revealed their potential against neglected tropical diseases like leishmaniasis and Chagas disease. A study evaluating eight 4-(4-chlorophenyl)thiazole compounds, which are structurally similar to the subject compound, demonstrated notable activity against both Leishmania amazonensis and Trypanosoma cruzi. scielo.brresearchgate.net
For Leishmania amazonensis, the IC50 values of these compounds ranged from 19.86 to 200 µM for the promastigote form and from 101 to over 200 µM for the amastigote form. scielo.brresearchgate.net The activity against Trypanosoma cruzi was even more pronounced, with IC50 values ranging from 1.67 to 100 µM for the trypomastigote form and from 1.96 to over 200 µM for the amastigote form. scielo.brresearchgate.net
Another study on 5-nitro-2-aminothiazole-based amides also reported activity against T. cruzi amastigotes and T. brucei brucei. nih.gov Specifically, one derivative showed activity against T. cruzi amastigotes in the nanomolar range, being approximately four times more potent than the reference drug benznidazole. nih.gov Furthermore, some of these compounds displayed moderate antileishmanial activity against Leishmania donovani axenic amastigotes. nih.gov The collective findings suggest that the thiazole nucleus is a promising scaffold for the development of new treatments for these parasitic infections. scielo.brd-nb.infonih.gov
Table 2: Leishmanicidal and Trypanocidal Activity of 4-(4-chlorophenyl)thiazole Derivatives
| Organism | Form | IC50 Range (µM) | Reference |
| Leishmania amazonensis | Promastigote | 19.86 - 200 | scielo.brresearchgate.net |
| Leishmania amazonensis | Amastigote | 101 - >200 | scielo.brresearchgate.net |
| Trypanosoma cruzi | Trypomastigote | 1.67 - 100 | scielo.brresearchgate.net |
| Trypanosoma cruzi | Amastigote | 1.96 - >200 | scielo.brresearchgate.net |
Other Reported Biological Activities (e.g., Antiviral, Antihypertensive, Anticonvulsant, Antihyperlipidemic)
Derivatives of this compound have been investigated for a variety of other biological activities, demonstrating the versatility of this chemical scaffold.
Antiviral Activity: The thiazole nucleus is a component of various compounds with broad-spectrum antiviral activities. nih.gov For instance, substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues have shown potent inhibitory effects against Respiratory Syncytial Virus (RSV) replication. nih.gov Some of these derivatives suppressed RSV replication by more than a log at a concentration of 10 µM without significant cytotoxicity. nih.gov Additionally, certain 2-thiopyrimidine-5-carbonitrile derivatives have demonstrated promising antiviral activity against the Bovine Viral Diarrhea Virus (BVDV). ekb.eg
Antihypertensive Activity: Several classes of compounds containing thiazole or related heterocyclic rings have been explored for their potential to lower blood pressure. A series of 1-(2-thiazolyl)-3,5-disubstituted-2-pyrazolines were synthesized and evaluated for antihypertensive activity, with some compounds showing significant effects. nih.gov Similarly, a series of 5-(1-piperazinyl)-1H-1,2,4-triazol-3-amines were screened, and one compound, 5-[4-[(3-chlorophenyl)methyl]-1-piperazinyl]-1H-1,2,4-triazol-3-amine, was identified as having antihypertensive properties. nih.gov
Anticonvulsant Activity: The thiazole and related thiadiazole and triazole structures are present in numerous compounds with anticonvulsant properties. nih.govnih.gov For example, novel 2-amino-5-[4-chloro-2-(2-chlorophenoxy)phenyl]-1,3,4-thiadiazole derivatives have been synthesized and shown to protect against seizures in both the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure models. nih.gov One of the most active compounds in this series had an ED50 of 20.11 mg/kg in the MES test and 35.33 mg/kg in the PTZ test. nih.gov Furthermore, a series of 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives have been evaluated, with one compound showing more beneficial ED50 and protective index values than the reference drug valproic acid in the MES and 6 Hz seizure tests. mdpi.com
Antihyperlipidemic Activity: A study on newly synthesized tricyclic benzothieno 1,2,3-triazine (B1214393) derivatives, including a 3-(2-chloro phenyl) substituted compound, demonstrated significant antihyperlipidemic activity in rats. nih.gov This compound, CP-6, offered dose-dependent protection against chemically induced hyperlipidemia, maintaining serum cholesterol, LDL-C, VLDL-C, and HDL-C levels within the normal range. nih.gov The effect of CP-6 was comparable to the standard drug atorvastatin. nih.gov
Table 3: Summary of Other Reported Biological Activities
| Biological Activity | Compound Class/Derivative | Key Findings | Reference(s) |
| Antiviral | Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues | Potent inhibition of RSV replication. | nih.gov |
| Antihypertensive | 1-(2-Thiazolyl)-3,5-disubstituted-2-pyrazolines | Significant antihypertensive activity. | nih.gov |
| Anticonvulsant | 2-Amino-5-[4-chloro-2-(2-chlorophenoxy)phenyl]-1,3,4-thiadiazole derivatives | Protection against MES and PTZ induced seizures. | nih.gov |
| Antihyperlipidemic | 3-(2-chloro phenyl)-5,6,7,8-tetrahydro,3H-benzo scielo.brbiointerfaceresearch.com thieno [2,3-d] nih.govnih.govnih.gov triazin-4-one (CP-6) | Significant reduction in serum cholesterol, LDL-C, and VLDL-C. | nih.gov |
Structure Activity Relationship Sar Studies of 5 2 Chlorophenyl Thiazol 2 Amine Analogs
Influence of Substituents on the Phenyl Ring
The substitution pattern on the C-5 phenyl ring of the thiazole (B1198619) core is a key determinant of biological activity. The nature and position of these substituents significantly modulate the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets.
Research indicates that both electron-donating and electron-withdrawing groups on the phenyl ring can be beneficial for activity, depending on the biological target. For instance, the presence of electron-withdrawing groups like a nitro (NO₂) group or electron-donating groups such as a methoxy (B1213986) (OMe) group in the para position of the benzene (B151609) ring at the thiazole moiety has been found to be advantageous for certain biological activities. figshare.com In a series of 2-anilino-4-(thiazol-5-yl)pyrimidines, a related scaffold, a meta-nitro substitution on the aniline (B41778) ring resulted in potent pan-CDK inhibition. researchgate.net
Halogen substituents also play a crucial role. Studies on various analogs have demonstrated the impact of chloro, fluoro, and bromo groups. For example, in a series of 2,4-disubstituted thiazole derivatives, compounds bearing a 4-chlorophenyl or a 4-fluorophenyl group on the thiazole ring showed notable antioxidant and antiviral activities. researchgate.net Specifically, the 4-fluorophenyl substituted compound exhibited very high DPPH radical-scavenging ability (83.63%), while the 4-chlorophenyl analog showed the highest ferric-reducing antioxidant power. researchgate.net Furthermore, the introduction of a chloro group at the 3-position of a benzoyl moiety attached to the N-2 position of a 4-(2-pyridinyl)-1,3-thiazol-2-amine led to a highly potent antitubercular agent. nii.ac.jp The presence of a halogen group in conjunction with a selenourea (B1239437) functionality has been reported to result in potent antioxidant activity. figshare.comresearchgate.net
The following table summarizes the effect of various phenyl ring substituents on the biological activity of thiazole analogs.
| Substituent | Position | Observed Activity | Compound Class |
| Nitro (NO₂) | para | Beneficial for activity | 2,4-disubstituted thiazoles figshare.com |
| Methoxy (OMe) | para | Beneficial for activity | 2,4-disubstituted thiazoles figshare.com |
| 4-Chlorophenyl | - | High ferric-reducing antioxidant power | 2,4-disubstituted thiazoles researchgate.net |
| 4-Fluorophenyl | - | High DPPH radical-scavenging ability | 2,4-disubstituted thiazoles researchgate.net |
| 4-(Trifluoromethyl)phenyl | - | Significant influenza A-targeted antiviral activity | Aminothiazole derivatives researchgate.net |
| 3-Chlorobenzoyl | N-2 position | Potent antitubercular activity (MIC = 0.024 μM) | N-benzoyl-4-(2-pyridinyl)-1,3-thiazol-2-amines nii.ac.jp |
Impact of Modifications at the Thiazole Ring Positions
Modifications at the N-2, C-4, and C-5 positions of the thiazole ring have been extensively explored to optimize the pharmacological profile of this scaffold.
N-2 Position: The 2-amino group is a common site for modification. SAR studies on antitubercular agents revealed that while the central thiazole and a C-4 pyridyl substituent were intolerant to changes, the N-2 position demonstrated high flexibility. nii.ac.jp Introducing substituted benzoyl groups at this position significantly improved antitubercular activity by over 128-fold. nii.ac.jp Acetylation of the 2-amino group is a common strategy, leading to derivatives with altered properties. nih.gov The introduction of various amide and thiourea (B124793) moieties at N-2 has been shown to be a viable strategy for generating diverse biological activities. nii.ac.jpnih.gov
C-4 Position: The substituent at the C-4 position of the thiazole ring is critical. In some series, this position is intolerant to modification. For example, in a series of antitubercular 2-aminothiazoles, a 2-pyridyl moiety at C-4 was found to be essential for activity. nii.ac.jp In other cases, substitution with aryl groups, such as a 4-chlorophenyl group, has been a key feature in compounds showing various biological activities. nih.govnih.gov The synthesis of 4-(adamantan-1-yl)thiazol-2-amine highlights the exploration of bulky, lipophilic groups at this position. nih.gov
C-5 Position: The C-5 position of the thiazole ring is another key site for structural variation. The introduction of an aryl group at this position is a defining feature of the 5-(2-Chlorophenyl)thiazol-2-amine scaffold. nih.gov The significance of a carboxanilide side chain at the C-5 position has been noted for its cytostatic impact on human chronic myeloid leukemia cells. nih.govnih.gov Bromination at the C-5 position, leading to 2-amino-5-bromothiazole, provides a versatile intermediate for further functionalization, such as through Suzuki coupling reactions to introduce various aryl groups. nih.gov Electrophilic diazo coupling reactions also occur at the C-5 position, indicating its reactivity. mdpi.com
Role of Amide, Thiourea, and Selenourea Moieties
The incorporation of amide, thiourea, and selenourea functionalities, typically at the N-2 position, is a widely used strategy to modulate the activity of thiazole-based compounds.
Amide Moiety: The formation of an amide linkage at the 2-amino group is a common synthetic step. nih.gov The importance of this amide linkage has been investigated; for instance, N-methylation or inversion of the amide bond in certain antitubercular series can provide insights into the hydrogen bonding requirements for activity. nii.ac.jp A variety of N-acyl analogues have been synthesized, with N-benzoyl derivatives showing particularly increased activity in some cases. nii.ac.jp The synthesis of acetamide (B32628) derivatives is also a prevalent strategy. mdpi.com
Selenourea Moiety: Selenourea derivatives of thiazoles have emerged as potent antioxidant agents. figshare.comresearchgate.net A systematic study involving the synthesis of urea, thiourea, and selenourea derivatives of a thiazole scaffold revealed that the selenourea-containing compounds exhibited the most potent antioxidant activity. figshare.comresearchgate.net A preliminary SAR analysis indicated that compounds possessing both a selenourea functionality and a halogen group showed significantly higher activity compared to standards. figshare.comresearchgate.net The preparation of selenoureas is often achieved through the reaction of isoselenocyanates with amines, making them accessible intermediates for introducing selenium into heterocyclic structures. researchgate.net
The table below shows the antioxidant activity of some thiazole analogues with different moieties.
| Compound Class | Moiety | Antioxidant Activity (IC₅₀) |
| Thiazole Analogues | Selenourea with halogen group | ≤ 0.0309 µmol/mL figshare.com |
| Standard | - | ≤ 0.0814 µmol/mL figshare.com |
Conformational Preferences and their Correlation with Activity
X-ray crystallography studies of some 5-aminothiazole derivatives have confirmed a twisted conformation of the amino group at the C-5 position of the thiazole ring. nii.ac.jp Molecular docking studies, which predict the preferred binding mode of a ligand to a target protein, also provide valuable insights into bioactive conformations. For example, docking studies of 2,4-disubstituted thiazole derivatives into the colchicine (B1669291) binding site of tubulin have helped to explain their binding modes and rationalize their anticancer activity. nih.gov These studies often reveal key noncovalent interactions, such as sulfur bonds and arene-H bonds, that stabilize the ligand-protein complex. nih.gov The conformation of the molecule, such as the cis conformer of combretastatin (B1194345) A-4, can be crucial for establishing the necessary hydrophobic and hydrophilic interactions within the binding site. nih.gov
Ligand Efficiency and Lipophilic Ligand Efficiency Analysis
Ligand efficiency (LE) and lipophilic ligand efficiency (LipE) are important metrics in drug discovery for assessing the quality of lead compounds. LE measures the binding energy of a ligand per heavy atom, while LipE relates potency to lipophilicity (logP or logD). These parameters help in optimizing compounds by maximizing potency while maintaining drug-like properties.
While specific LE and LipE data for this compound analogs are not extensively reported in the reviewed literature, general principles can be applied. For many biological targets, high lipophilicity is often a prerequisite for high inhibitory potency. nih.gov However, simply increasing lipophilicity can lead to poor pharmacokinetic properties. The goal is to increase potency without a corresponding increase in lipophilicity, which is reflected in a higher LipE value. nih.gov
For some classes of inhibitors, such as those for the P-glycoprotein transporter, even compounds that entered clinical trials exhibit LipE values below the generally accepted optimal threshold. nih.gov This suggests that for certain targets, particularly those where ligands may enter via the membrane bilayer, the standard rules for LipE may not be fully applicable. nih.gov Analysis of related heterocyclic compounds indicates that achieving a balance between potency and physicochemical properties is a key challenge in the development of thiazole-based therapeutic agents.
Advanced Preclinical Research and Mechanistic Investigations
In Vitro Assays for Cellular Effects
In vitro assays are fundamental to understanding the biological activity of a compound at the cellular level. For anticancer drug development, these tests elucidate a compound's potential to halt cancer cell proliferation, induce cell death, and act selectively against malignant cells.
The cell cycle is a series of events that leads to cell division and replication. A common mechanism of anticancer agents is to interrupt this cycle, causing cell cycle arrest at specific checkpoints (G0/G1, S, or G2/M), which can prevent the proliferation of cancer cells.
While specific cell cycle analysis data for 5-(2-Chlorophenyl)thiazol-2-amine is not prominently available in the reviewed literature, studies on structurally related 2-aminothiazole (B372263) derivatives have shown significant effects. For instance, various analogues have been reported to induce cell cycle arrest, often at the G1 or G2/M phase, depending on the cell line and the specific chemical structure of the derivative. This arrest is a crucial first step in preventing the division of rapidly proliferating tumor cells.
Table 1: Phases of the Cell Cycle and Key Regulators
| Phase | Description | Key Regulatory Proteins |
| G0/G1 | Gap 1/Resting Phase: Cell growth, protein synthesis. | Cyclin D, CDK4/6, p21, p27 |
| S | Synthesis Phase: DNA replication. | Cyclin E, Cyclin A, CDK2 |
| G2/M | Gap 2/Mitosis: Preparation for and execution of cell division. | Cyclin B, CDK1 (Cdc2) |
Apoptosis, or programmed cell death, is a critical pathway for eliminating damaged or cancerous cells. Many chemotherapeutic agents function by triggering this process. Key indicators of apoptosis include the activation of caspases (a family of protease enzymes) and an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.
Specific studies detailing apoptosis induction by this compound are not readily found. However, the 2-aminothiazole scaffold is a common feature in compounds designed to induce apoptosis. Research on related derivatives demonstrates that they can activate initiator caspases (like caspase-8 and caspase-9) and executioner caspases (like caspase-3), leading to the cleavage of cellular proteins and cell death. Furthermore, these compounds can modulate the expression of Bcl-2 family proteins, increasing the Bax/Bcl-2 ratio, which permeabilizes the mitochondrial membrane and commits the cell to apoptosis.
An ideal anticancer agent should be highly toxic to cancer cells while exhibiting minimal toxicity to normal, healthy cells. Cell selectivity studies are performed to determine this therapeutic window.
For the broader class of 2-aminothiazole derivatives, researchers have demonstrated selectivity in certain cases. mdpi.com Some analogues have shown potent cytotoxicity against various cancer cell lines while being significantly less harmful to normal fibroblast cells. mdpi.com This selectivity is a promising feature of the 2-aminothiazole scaffold, suggesting that derivatives can be engineered to target cancer-specific vulnerabilities. mdpi.com However, specific selectivity data for this compound against a panel of cancerous and normal cell lines is not detailed in the available research.
Enzyme Inhibition Kinetics and Mechanisms
Many therapeutic drugs exert their effects by inhibiting specific enzymes that are crucial for cancer cell survival and proliferation. Studies on enzyme inhibition kinetics help to quantify the potency of a compound (e.g., IC₅₀ or Kᵢ values) and understand its mechanism of action (e.g., competitive, non-competitive). The 2-aminothiazole core is present in clinically approved kinase inhibitors like Dasatinib, which targets multiple tyrosine kinases. While it is plausible that this compound may act as an enzyme inhibitor, specific kinetic data and the identification of its enzyme targets are not available in the reviewed literature.
Molecular Target Identification and Validation
Identifying the precise molecular target of a compound is crucial for understanding its mechanism of action and for rational drug design. The 2-aminothiazole scaffold is known to be a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets. nih.gov Targets for different 2-aminothiazole derivatives include protein kinases, carbonic anhydrases, and other enzymes involved in cell signaling and metabolism. nih.gov For example, certain derivatives have been identified as inhibitors of c-Met or the Na+/K+-ATPase (NAK) alpha subunits, which are overexpressed in some cancers. nih.gov Without specific experimental validation, the molecular target(s) for this compound remains speculative.
Resistance Mechanisms to Thiazole (B1198619) Derivatives
A significant challenge in cancer therapy is the development of drug resistance. Cancer cells can become resistant to thiazole-containing drugs through various mechanisms. Understanding these can help in developing strategies to overcome resistance.
General mechanisms of resistance to drugs containing the thiazole scaffold can include:
Target Mutation: Alterations in the amino acid sequence of the target protein (e.g., a kinase) can prevent the drug from binding effectively.
Increased Drug Efflux: Overexpression of efflux pumps, such as P-glycoprotein (MDR1), can actively transport the drug out of the cancer cell, reducing its intracellular concentration.
Activation of Alternative Pathways: Cancer cells can bypass the inhibited pathway by upregulating alternative survival signals.
Metabolic Alterations: Changes in how the cancer cell metabolizes the drug can lead to its inactivation.
Investigating small molecule antitumor agents based on the 2-aminothiazole scaffold is seen as a desirable strategy to potentially decrease or circumvent these drug resistance issues. nih.gov
Despite a comprehensive search for in vivo efficacy studies of the chemical compound this compound, no specific research detailing its effects in relevant disease models could be identified.
The performed searches focused on identifying preclinical in vivo data, including potential therapeutic effects in various disease states. However, the search results did not yield any studies that have investigated the in vivo efficacy of this compound. The available literature primarily discusses related thiazole derivatives and their in vitro activities, which falls outside the scope of this article.
Therefore, the section on "In Vivo Efficacy Studies in Relevant Disease Models," which would include detailed research findings and data tables, cannot be provided at this time due to the absence of publicly available scientific research on this specific compound. Further preclinical research would be necessary to determine the in vivo therapeutic potential of this compound.
Future Research Directions and Therapeutic Prospects
Design and Synthesis of Next-Generation Analogs with Enhanced Specificity and Potency
The development of new analogs from the core 5-(2-chlorophenyl)thiazol-2-amine structure is a key area of research aimed at improving therapeutic efficacy. The primary goal is to synthesize derivatives with greater potency against specific biological targets and to understand the structure-activity relationships (SAR) that govern their effects. jocpr.comnih.gov
Researchers are systematically modifying the 2-aminothiazole (B372263) core to enhance its biological activity. nih.gov For instance, the introduction of different substituents at various positions on the thiazole (B1198619) and phenyl rings can significantly alter the compound's potency and selectivity. Studies on related 2-aminothiazole derivatives have shown that such modifications can lead to compounds with potent, nanomolar-level inhibitory activity against a range of human cancer cell lines. nih.gov
One common strategy involves the synthesis of amide derivatives. For example, creating 2-amino-thiazole-5-carboxylic acid phenylamide derivatives has yielded compounds with significant anti-proliferative effects on leukemia cells. nih.gov Another approach is the chloroacetylation of the amino group, which can serve as a precursor for further modifications. mdpi.com The synthesis of next-generation analogs often involves multi-step reactions, starting with the core thiazole structure and adding functional groups to optimize its interaction with biological targets. mdpi.comsemanticscholar.org
The table below summarizes examples of synthetic strategies applied to related thiazole structures to enhance their biological activity.
| Synthetic Strategy | Resulting Derivative Class | Observed Enhancement | Reference |
| Addition of Carboxanilide Side Chain | 2-Aminothiazole-5-carbamides | Improved cytostatic impact on human chronic myeloid leukemia cells. | nih.gov |
| Chloroacetylation of Amino Group | N-(thiazol-2-yl)-2-chloroacetamide | Intermediate for further synthesis of derivatives with potential antibacterial activity. | mdpi.com |
| Suzuki Reaction | N-(5-aryl-thiazol-2-yl) amides | Potent inhibitory effect on KPNB1 and anticancer activity. | mdpi.com |
| Multi-component Reactions | Pyrimidine-thiazole hybrids | Cytotoxicity towards various cancer cell lines. | nih.gov |
These synthetic efforts are crucial for developing a deeper understanding of the SAR, which in turn guides the rational design of more effective and specific therapeutic agents based on the this compound scaffold. elsevierpure.com
Investigation of Multi-Targeting Approaches
There is a growing interest in developing drugs that can interact with multiple biological targets simultaneously. This polypharmacological approach can offer superior efficacy and a reduced likelihood of drug resistance. The 2-aminothiazole scaffold, including derivatives of this compound, is well-suited for the design of multi-target agents. nih.gov
For example, derivatives of the 2-aminothiazole structure have been developed as dual inhibitors of crucial signaling proteins like PI3K and mTOR, or as pan-inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. nih.gov The well-known cancer drug Dasatinib, which features a 2-aminothiazole core, is a dual Src/Abl kinase inhibitor. nih.gov
The design of multi-target ligands based on this compound could involve creating hybrid molecules that combine the structural features necessary for interacting with different targets. This might include linking the thiazole core to other pharmacophores known to inhibit other relevant enzymes or receptors. Research in this area focuses on identifying the optimal structural combinations to achieve balanced activity against the desired targets.
Development of Prodrug Strategies and Targeted Delivery Systems
Common prodrug strategies that could be applied to this compound include:
Phosphate (B84403) Esters: Adding a phosphate group can dramatically increase water solubility, although it may reduce oral absorption. nih.gov
Amino Acid Conjugates: Linking an amino acid, such as L-valine, can also improve solubility and may take advantage of specific amino acid transporters in the gut to enhance absorption. nih.gov
PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains is a well-established method to increase solubility and prolong the half-life of a drug in the bloodstream. nih.gov
Targeted delivery systems aim to concentrate the drug at the site of action, such as a tumor, thereby increasing efficacy and reducing systemic toxicity. Hypoxia, a common feature of solid tumors, can be exploited as a trigger for drug release. nih.gov For instance, enamine N-oxides have been designed to release their active drug payload specifically in the low-oxygen environment of a tumor. nih.gov
Clinical Translation Potential and Associated Challenges
The 2-aminothiazole scaffold is present in clinically successful drugs, suggesting a strong potential for new derivatives like this compound to be translated into clinical use. nih.gov Preclinical studies on various 2-aminothiazole analogs have demonstrated promising activity in cell-based assays and animal models for conditions such as cancer and neurodegenerative diseases. nih.govnih.gov
However, the path to clinical translation is fraught with challenges. A significant hurdle is ensuring that a compound possesses favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.gov While a compound may show high potency in vitro, it must also be able to reach its target in the body in sufficient concentrations and for an adequate duration without causing undue toxicity.
Furthermore, large-scale synthesis of complex molecules can be a challenge. Developing efficient, cost-effective, and scalable synthetic routes is essential for producing the quantities of the drug needed for clinical trials and eventual commercialization. semanticscholar.org Overcoming steric hindrance in certain synthetic steps and avoiding unwanted by-products are common chemical challenges. semanticscholar.org
Exploration of Novel Applications in Untapped Therapeutic Areas
While much of the focus for 2-aminothiazole derivatives has been on cancer, researchers are actively exploring their potential in other therapeutic areas. The versatility of the 2-aminothiazole scaffold allows for its adaptation to a wide range of biological targets. researchgate.net
Novel applications being investigated include:
Neurodegenerative Diseases: Certain 2-aminothiazole analogs have shown antiprion activity, suggesting their potential for treating conditions like Creutzfeldt-Jakob disease. nih.gov They are also being explored as potential treatments for other protein misfolding diseases. nih.gov
Phosphodiesterase (PDE) Inhibition: Derivatives have been designed as inhibitors of PDE5, an enzyme involved in various signaling pathways. This opens up possibilities for treating conditions like erectile dysfunction, with some analogs showing potent inhibition without the hypotensive side effects of existing drugs. mdpi.com
Antibacterial and Antifungal Agents: The thiazole nucleus is a component of some natural antibiotics. mdpi.com New synthetic derivatives are being screened for their activity against multidrug-resistant bacteria and fungi. nih.gov
Anti-inflammatory Agents: The anti-inflammatory potential of thiazole derivatives is another active area of research, with some compounds showing inhibition of enzymes like lipoxygenase. researchgate.net
Ion Channel Modulation: Recently, N-(thiazol-2-yl)-benzamide analogs were identified as the first selective antagonists of the Zinc-Activated Channel (ZAC), suggesting a role in modulating ion channels. nih.gov
The table below highlights some of the untapped therapeutic areas for 2-aminothiazole derivatives.
| Therapeutic Area | Specific Target/Application | Key Research Finding | Reference |
| Prion Diseases | Prion Protein (PrPSc) | Analogs show EC50 values as low as 81 nM in infected cells and achieve high brain concentrations. | nih.gov |
| Erectile Dysfunction | Phosphodiesterase-5 (PDE5) | Analogs achieved 100% PDE5 inhibition without significantly lowering blood pressure. | mdpi.com |
| CNS Disorders | Zinc-Activated Channel (ZAC) | Identification of the first class of selective ZAC antagonists. | nih.gov |
| Esophageal Cancer | Cyclin-dependent kinase 12 (CDK12) | A derivative, H63, was identified as a potent CDK12 inhibitor with favorable properties. | nih.gov |
This broad exploration ensures that the full therapeutic potential of the this compound scaffold and its derivatives is thoroughly investigated.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-(2-Chlorophenyl)thiazol-2-amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of 2-bromo-1-(2-chlorophenyl)ethan-1-one with thiourea in ethanol under reflux (6–12 hours). Reaction monitoring via thin-layer chromatography (TLC) is critical to optimize reaction time and purity . Alternatively, POCl3-mediated reactions with thiosemicarbazides at 90°C under reflux yield thiazole derivatives with structural variations, where pH adjustment (8–9 with ammonia) precipitates the product . Solvent choice (e.g., ethanol vs. dichloromethane) and stoichiometric ratios of reagents significantly impact yield and purity .
Q. How are spectroscopic techniques (IR, NMR, Mass) applied to characterize this compound?
- Methodological Answer :
- IR Spectroscopy : Confirms the presence of primary amine (-NH2) via N-H stretching bands (~3300–3500 cm⁻¹) and C-S/C-N vibrations (650–1250 cm⁻¹) .
- ¹H NMR : Aromatic protons on the 2-chlorophenyl group appear as a multiplet (δ 7.2–7.8 ppm), while the thiazole C-H proton resonates at δ 6.8–7.2 ppm. The NH2 group may show broad singlet(s) at δ 5.5–6.0 ppm .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 211 for C9H7ClN2S) and fragmentation patterns validate the molecular structure .
Q. What in vitro assays are recommended for evaluating the biological activity of thiazol-2-amine derivatives?
- Methodological Answer : Antibacterial and antifungal efficacy is assessed using agar diffusion or microdilution assays against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans). Minimum inhibitory concentration (MIC) values are determined via serial dilution (2–256 µg/mL) . Positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi) and solvent controls (DMSO) ensure assay reliability .
Advanced Research Questions
Q. How can density functional theory (DFT) optimize the molecular geometry and electronic properties of this compound?
- Methodological Answer : Hybrid functionals (e.g., B3LYP) with basis sets (6-31G*) calculate bond lengths, angles, and frontier molecular orbitals (HOMO-LUMO). Exact exchange terms improve thermochemical accuracy (e.g., atomization energies with ±2.4 kcal/mol deviation) . Solvent effects are modeled using polarizable continuum models (PCM), and electrostatic potential maps predict reactive sites for electrophilic substitution .
Q. What strategies resolve contradictions in biological activity data across structurally similar thiazol-2-amine derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., electron-withdrawing Cl vs. electron-donating OMe) on bioactivity .
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., enhanced antifungal activity with para-substituted aryl groups) .
- Crystallographic Validation : Single-crystal X-ray diffraction (e.g., using SHELXL ) confirms spatial arrangements influencing ligand-receptor interactions .
Q. How are crystallization conditions optimized for X-ray diffraction studies of thiazol-2-amine derivatives?
- Methodological Answer : Slow evaporation from DMSO/water (2:1 v/v) or ethyl acetate/ethanol mixtures yields suitable crystals. Diffraction data are collected at 293 K (MoKα radiation, λ = 0.71073 Å), and structures are refined using SHELX programs (R factor < 0.06) . Hydrogen-bonding patterns (e.g., N-H⋯N/S interactions) are analyzed via graph-set notation to understand packing motifs .
Methodological Notes
- Synthetic Optimization : Triethylamine as a base in dichloromethane improves nucleophilic substitution efficiency .
- Computational Validation : Compare experimental spectral data with DFT-predicted vibrational frequencies to refine computational models .
- Biological Assays : Include cytotoxicity assays (e.g., MTT on mammalian cells) to distinguish antimicrobial activity from general toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
